Cas no 82419-34-9 (Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate)

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate structure
82419-34-9 structure
Nom du produit:Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Numéro CAS:82419-34-9
Le MF:C15H13F2NO4
Mégawatts:309.26483130455
MDL:MFCD00498285
CID:3042840
PubChem ID:3751628

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Impurity 10
    • Oprea1_715857
    • Oprea1_118641
    • TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • HMS1787N20
    • BCP29429
    • BCP13425
    • AK600770
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido(1,2,3-de)[1,4]benzoxazin-6-carboxylate
    • Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ACI)
    • Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • MFCD09030626
    • ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • AC-32048
    • CS-0160455
    • ethyl (S)-(-)-9,10-Difluoro-3-Methyl-7-Oxo-2,3-Dihydro-7H-Pyrido[1,2,3-de]-[1,4]Benzoxazine-6-Carboxylate
    • AG-690/33089048
    • 82419-34-9
    • AKOS001036892
    • SCHEMBL5541223
    • Ethyl (S)-9,10-Difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
    • AKOS016874624
    • Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Acid Ester;Levofloxacin cyclized ester; (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester
    • ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine6-carboxylate
    • C15H13F2NO4
    • Z56755752
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [1,4]benzoxazine-6-carboxylate
    • (-)-ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido-[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • ETHYL 9,10-DIFLUORO-2,3-DIHYDRO-3-METHYL-7-OXO-7H-PYRIDO[1,2,3-DE]-1,4-BENZOXAZINE-6-CARBOXYLATE
    • C76637
    • SY104791
    • DTXSID901116564
    • BS-18166
    • NS00007605
    • MDL: MFCD00498285
    • Piscine à noyau: 1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3
    • La clé Inchi: TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • Sourire: O=C(C1C(=O)C2C3=C(C(=C(C=2)F)F)OCC(N3C=1)C)OCC

Propriétés calculées

  • Qualité précise: 309.08126422g/mol
  • Masse isotopique unique: 309.08126422g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 3
  • Complexité: 524
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.2
  • Surface topologique des pôles: 55.8

Propriétés expérimentales

  • Dense: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 261 ºC (ethanol )
  • Solubilité: Très légèrement soluble (0,17 G / l) (25 ºC),

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Informations de sécurité

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231095-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
¥1489.00 2024-04-28
Chemenu
CM225206-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
$107 2022-12-27
abcr
AB528745-250 mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate; .
82419-34-9
250MG
€201.60 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-100mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
558CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTX987-1g
ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate
82419-34-9 95%
1g
¥930.0 2024-04-17
eNovation Chemicals LLC
D755571-100mg
ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
82419-34-9 97%
100mg
$115 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-100mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
¥105.0 2023-09-08
Alichem
A189008330-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
$350.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-250mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
¥240.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E891339-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
961.20 2021-05-17

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
Référence
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

Méthode de production 2

Conditions de réaction
Référence
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

Méthode de production 3

Conditions de réaction
Référence
A process for preparation of 2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylates and intermediates thereof as drugs and drug intermediates
, Japan, , ,

Méthode de production 4

Conditions de réaction
Référence
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Référence
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Méthode de production 7

Conditions de réaction
1.1 Solvents: Ethanol
2.1 -
Référence
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

Méthode de production 8

Conditions de réaction
1.1 Reagents: Acetic anhydride ,  Sulfuric acid
Référence
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

Méthode de production 10

Conditions de réaction
Référence
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Référence
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Méthode de production 12

Conditions de réaction
Référence
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

Méthode de production 13

Conditions de réaction
Référence
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

Méthode de production 14

Conditions de réaction
Référence
Preparation of 1,8-bridged quinolonecarboxylate bactericides
, Federal Republic of Germany, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Acetic anhydride ,  Sulfuric acid
Référence
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
Référence
Anti-acid-fast bacteria agents
, Japan, , ,

Méthode de production 18

Conditions de réaction
Référence
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

Méthode de production 19

Conditions de réaction
Référence
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Référence
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Méthode de production 21

Conditions de réaction
Référence
Anti-acid-fast bacteria agents
, Japan, , ,

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Raw materials

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Preparation Products

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Littérature connexe

Articles recommandés

Fournisseurs recommandés
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot